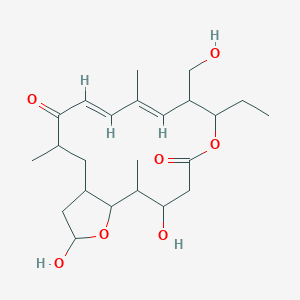

Tylonolide hemiacetal

Description

Contextualization as a Key Macrolide Aglycone

The term "aglycone" signifies that tylonolide hemiacetal is the non-sugar portion of the parent antibiotic, tylosin (B1662201). In the biosynthesis of tylosin, various sugar molecules are attached to the this compound core, a process crucial for the antibiotic's biological activity.

Tylosin, produced by the fermentation of Streptomyces fradiae, is a mixture of four related macrolide antibiotics: tylosin A, B, C, and D. nih.gov this compound is the foundational aglycone for all these components. The structural differences between the tylosin variants arise from the different sugar moieties attached to this core and modifications to the aglycone itself. nih.gov The efficient preparation of this compound is crucial for the semi-synthesis of novel tylosin derivatives with improved properties. acs.org

This compound shares structural similarities with the aglycones of other 16-membered macrolide antibiotics, such as leucomycin (B7888351) A. capes.gov.brimperial.ac.ukgoogle.com A comparison of the proton nuclear magnetic resonance ('H NMR) spectra of derivatives of tylosin and leucomycin A, after accounting for different substituents, has provided evidence for the configurational identity between the macrocyclic rings of these two series of antibiotics. rsc.org This structural relationship is significant as it allows for comparative studies and the application of synthetic strategies across different members of the macrolide family.

The biosynthesis of this compound occurs via the polyketide pathway, a major route for the production of a diverse array of natural products in bacteria, fungi, and plants. core.ac.ukmdpi.com Polyketides are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govmdpi.com The study of this compound and its biosynthesis provides valuable insights into the mechanisms of these complex enzymatic assembly lines. nih.govumn.edu This knowledge is instrumental in the field of metabolic engineering, where scientists aim to manipulate these pathways to produce novel polyketides with potential therapeutic applications. mdpi.com

Historical Perspective of this compound Research

The journey to understand this compound has been marked by significant milestones in isolation, characterization, and synthesis.

Initial efforts to obtain the intact aglycone of tylosin were challenging. Early methods involving acid hydrolysis often led to the degradation of the sensitive macrolide structure. A key breakthrough was the development of an efficient preparation of this compound, which allowed for its full characterization. acs.org This was a critical step, as a reliable supply of the aglycone was necessary for further structural and biosynthetic studies.

The complex stereochemistry of this compound presented a formidable challenge for synthetic chemists. The total synthesis of tylonolide was a significant achievement, confirming its structure and providing a route to analogues that are not accessible through fermentation. doi.org Grieco's method was instrumental in obtaining a crystalline form of tylonolide derived from natural tylosin, which existed as a mixture of isomers at the hemiacetal position. doi.org The structural elucidation of tylonolide and other macrolides was greatly aided by the development of advanced spectroscopic techniques, particularly NMR spectroscopy. rsc.org Chemoenzymatic total synthesis has also emerged as a powerful strategy, combining chemical synthesis with enzymatic transformations to construct the complex macrolide core. nih.gov

Properties

CAS No. |

61219-81-6 |

|---|---|

Molecular Formula |

C23H36O7 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(9E,11E)-7-ethyl-3,18-dihydroxy-8-(hydroxymethyl)-2,10,14-trimethyl-6,19-dioxabicyclo[14.3.0]nonadeca-9,11-diene-5,13-dione |

InChI |

InChI=1S/C23H36O7/c1-5-20-17(12-24)8-13(2)6-7-18(25)14(3)9-16-10-21(27)30-23(16)15(4)19(26)11-22(28)29-20/h6-8,14-17,19-21,23-24,26-27H,5,9-12H2,1-4H3/b7-6+,13-8+ |

InChI Key |

UPYARILZUZMXKV-ZLXMBHDQSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC2CC(OC2C(C(CC(=O)O1)O)C)O)C)C)CO |

Isomeric SMILES |

CCC1C(/C=C(\C=C\C(=O)C(CC2CC(OC2C(C(CC(=O)O1)O)C)O)C)/C)CO |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC2CC(OC2C(C(CC(=O)O1)O)C)O)C)C)CO |

Synonyms |

tylonolide hemiacetal |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Studies of Tylonolide Hemiacetal

Elucidation of Biosynthetic Origins

The carbon framework of tylonolide is constructed from simple fatty acid units, a fact established through detailed incorporation studies using isotopically labeled molecules.

Early research into the biosynthesis of tylonolide and its precursors, such as protylonolide (B1234252), utilized feeding experiments with ¹⁴C- and ¹³C-labeled compounds to trace the origins of the carbon skeleton. ebi.ac.ukresearchgate.net Studies demonstrated that protylonolide is derived from units of n-butyrate, propionate (B1217596), and acetate (B1210297). ebi.ac.uk Further investigations confirmed that all the oxygen atoms present in tylactone (B1246279), the initial macrocyclic intermediate, are transferred intact along with their attached carbon atoms from the carboxyl group of acetate, propionate, and butyrate (B1204436) precursors. rsc.org The incorporation of labeled amino acids such as valine, threonine, and isoleucine into protylonolide was also observed, indicating that these amino acids are first metabolized into the requisite short-chain fatty acid building blocks. ebi.ac.ukscispace.com

Table 1: Labeled Precursor Incorporation into the Protylonolide Skeleton This table illustrates the origin of the carbon units that form the macrolide backbone, as determined by isotopic labeling studies.

| Precursor | Derived Building Unit | Function in Biosynthesis |

|---|---|---|

| Acetate | Malonyl-CoA | Chain extension unit |

| Propionate | Methylmalonyl-CoA | Chain extension unit |

| n-Butyrate | Ethylmalonyl-CoA | Chain extension unit |

| Valine | Propionate/Butyrate | Metabolized to provide extender units |

| Isoleucine | Propionate/Acetate | Metabolized to provide extender units |

The formation of the tylonolide macrocycle, known as tylactone, is catalyzed by a large, multi-domain enzyme complex called a Type I polyketide synthase (PKS). wikipedia.org This enzymatic assembly line, named Tylactone Synthase (TYLS), sequentially condenses simple acyl-CoA units to build the polyketide chain. wikipedia.orgsips.org.in The process is initiated with a starter unit and extended through the addition of acetate and propionate units, which are supplied as malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. ebi.ac.ukwikipedia.org The TYLS complex consists of multiple modules, each responsible for one cycle of chain elongation and for setting the stereochemistry at specific carbon centers. wikipedia.org The sequence and type of extender unit added at each step are dictated by the specificity of the acyltransferase (AT) domain within each module. wikipedia.org

Enzymatic Transformations in Tylonolide Biosynthesis

Following the cyclization of the polyketide chain to form tylactone, the macrolide undergoes several crucial enzymatic modifications, primarily oxidations, to become tylonolide hemiacetal.

Two key oxidative modifications are performed by cytochrome P450 monooxygenases. umich.eduresearchgate.net These reactions occur after the initial glycosylation of the tylactone precursor at the C-5 hydroxyl group with the sugar mycaminose (B1220238), forming the intermediate 5-O-mycaminosylprotylonolide (also referred to as 5-O-mycaminosyl-tylactone). nih.govcapes.gov.br

Oxidation at C-20 : The cytochrome P450 enzyme TylI catalyzes a multi-step, four-electron oxidation of the methyl group at position C-20. umich.eduoup.comoup.com This process converts the methyl group first into a hydroxyl group and subsequently into a formyl group. oup.comoup.com

Oxidation at C-23 : The enzyme TylHI, another cytochrome P450, is responsible for the hydroxylation of the C-23 methyl group to a hydroxymethyl group. umich.edunih.gov

Cofermentation and bioconversion studies have established a preferred pathway where the addition of mycaminose to the C-5 hydroxyl must occur before the oxidations at C-20 and C-23 can proceed efficiently. capes.gov.br

The functions of the oxidative enzymes in the tylonolide pathway were confirmed using cell-free extracts prepared from S. fradiae. umich.edunih.gov These cell-free systems, which contain the necessary cellular machinery without intact cell walls, allow for direct observation of specific biosynthetic steps. nih.govkent.ac.uk Researchers were able to add biosynthetic intermediates, such as 5-O-mycaminosylprotylonolide, to the extracts along with necessary cofactors like NADPH and observe their conversion into oxidized products. umich.edunih.gov These experiments were pivotal in demonstrating the sequential oxidation of 5-O-mycaminosylprotylonolide at positions C-20 and C-23 and in identifying the enzymatic activities of TylI and TylHI. umich.edunih.gov

Intermediates and Biosynthetic Precursors to this compound

The pathway from the basic building blocks to this compound involves several key isolatable intermediates. These compounds were identified through the analysis of mutant strains of S. fradiae that were blocked at different stages of the biosynthetic pathway. ebi.ac.ukcapes.gov.br

Table 2: Key Biosynthetic Intermediates Leading to this compound This table outlines the primary precursors in the biosynthetic sequence.

| Intermediate | Description | Role in Pathway |

|---|---|---|

| Tylactone | The first macrocyclic intermediate formed by the cyclization of the polyketide chain by Tylactone Synthase (TYLS). wikipedia.orgcapes.gov.br | The foundational macrolide ring upon which subsequent modifications are made. |

| Protylonolide | A lactonic precursor to the tylosin (B1662201) aglycone, with the same carbon skeleton. ebi.ac.uk | An early intermediate that can be converted to tylosin by certain mutant strains. |

| 5-O-mycaminosylprotylonolide | The product formed after the glycosylation of protylonolide at the C-5 hydroxyl with the sugar D-mycaminose. umich.edunih.gov | The direct substrate for the critical P450-catalyzed oxidation reactions at C-20 and C-23. umich.edunih.gov |

The established biosynthetic sequence indicates that tylactone is formed first, then glycosylated to 5-O-mycaminosylprotylonolide, which is subsequently oxidized at C-20 and C-23 to form the structure that leads to this compound. capes.gov.br

Advanced Synthetic Strategies for Tylonolide Hemiacetal

Total Synthesis Approaches to Tylonolide Hemiacetal

The total synthesis of complex macrolides such as this compound presents a significant challenge in organic chemistry, demanding precise control over stereochemistry and the efficient construction of a large macrocyclic ring. Modern synthetic strategies have been developed to address these challenges, primarily focusing on convergent designs, stereoselective methodologies, and powerful cyclization reactions.

Convergent Synthesis Design

In the total synthesis of the 16-membered ring macrolide this compound, a convergent approach has been demonstrated through the synthesis and subsequent coupling of key fragments, such as the C(3)-C(9) and C(11)-C(17) segments of the molecule acs.org. This design allows for the parallel construction of complex intermediates, which are then strategically combined to form the linear precursor required for the final ring-closing step.

Stereoselective Total Synthesis

Achieving the correct absolute and relative stereochemistry of multiple stereogenic centers is a critical aspect of synthesizing this compound. Stereoselective strategies are employed to control the three-dimensional arrangement of atoms during bond formation.

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct a subsequent reaction to proceed with high diastereoselectivity wikipedia.orgsigmaaldrich.com. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse wikipedia.orgsigmaaldrich.com. This strategy is a powerful tool in asymmetric synthesis.

Commonly used chiral auxiliaries in the synthesis of polyketide natural products include oxazolidinones and camphorsultams wikipedia.org. For instance, N-acyl oxazolidinethiones, which are sulfur-based chiral auxiliaries, have been effectively used in asymmetric aldol reactions to create specific stereoisomers scielo.org.mxresearchgate.net. These auxiliaries provide a defined chiral environment that biases the approach of reagents to one face of the molecule, resulting in a predictable stereochemical outcome.

An alternative strategy for introducing chirality is to start with a molecule from the "chiral pool," which consists of readily available, enantiomerically pure natural products. Carbohydrates, such as D-glucose, are frequently used for this purpose. In this approach, the inherent stereochemistry of the sugar is transferred to the synthetic target pharm.or.jp. For example, a derivative of glucose, such as diacetone glucose, can serve as a chiral template from which a portion of the target molecule's carbon skeleton is constructed, thereby setting the absolute stereochemistry of multiple centers early in the synthetic sequence pharm.or.jp.

Key Reactions in Total Synthesis

The construction of the this compound framework relies on a series of key chemical reactions. Among the most critical is the macrolactonization step, where the linear precursor is cyclized to form the characteristic large lactone ring.

The formation of a large, sterically congested macrocycle is often a low-yield process due to competing intermolecular oligomerization reactions. Therefore, specialized macrolactonization methods are required.

Thiopyhenyl Ester Cyclization : Also known as the Masamune reaction, this method involves the activation of a ω-hydroxy thiophenyl ester using a thiophilic metal salt, such as a silver or copper salt acs.org. This activation facilitates an intramolecular cyclization under relatively mild conditions, which is beneficial for sensitive substrates acs.org.

Shiina Macrolactonization : This is a powerful and widely used method for the synthesis of macrocyclic lactones researchgate.net. The reaction employs an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA) or 4-trifluoromethylbenzoic anhydride (TFBA), as a dehydration agent in the presence of a nucleophilic catalyst (e.g., 4-dimethylaminopyridine, DMAP) or a Lewis acid catalyst wikipedia.orgnih.gov. The linear hydroxycarboxylic acid (seco-acid) is added slowly to the reaction mixture, which promotes the desired intramolecular cyclization by keeping the concentration of the seco-acid low wikipedia.org. This technique has proven effective in the total synthesis of numerous macrolides semanticscholar.orgnih.gov.

Hemiacetalization in the Final Stages of Synthesis

The formation of the hemiacetal moiety in Tylonolide is a critical step that often occurs late in the synthetic sequence. This transformation involves the intramolecular cyclization of a hydroxyl group onto an aldehyde or ketone within the macrolide precursor. The resulting synthetic Tylonolide is typically an equilibrium mixture of isomers at the hemiacetal position doi.org. For instance, a synthetic sample of Tylonolide was observed to be a 3.3:1 isomeric mixture doi.org. This phenomenon arises from the potential for the cyclization to occur from different diastereomeric faces of the carbonyl group, leading to the formation of epimers at the anomeric center. The control of this equilibrium and the selective formation of the desired isomer remain a significant challenge in the total synthesis of Tylonolide and related macrolides. The process of hemiacetal formation is reversible and can be influenced by factors such as solvent and trace amounts of acid doi.org.

Stereoselective Aldol Condensations (e.g., via Boron Enolates)

The construction of the carbon backbone of this compound, with its numerous stereocenters, heavily relies on stereoselective aldol condensations. Boron-mediated aldol reactions are particularly powerful for creating the desired β-hydroxy carbonyl units with high levels of stereocontrol. The use of boron enolates allows for the formation of a tight, six-membered transition state, which facilitates excellent stereochemical communication between the enolate and the aldehyde.

The stereochemical outcome of these reactions can be directed by the geometry of the boron enolate and the choice of chiral auxiliaries or reagents. This high degree of predictability and control is essential for assembling the polypropionate chain of Tylonolide with the correct relative and absolute stereochemistry. Research has shown that there is a consistent correlation between the geometry of the enolate and the stereochemistry of the resulting aldol product researchgate.net.

| Reagent/Method | Key Feature | Stereochemical Outcome |

| Boron Enolates | Formation of a tight, cyclic transition state. | High diastereoselectivity (syn or anti) depending on enolate geometry and reagents. |

| Chiral Boron Reagents | Utilization of chiral ligands on the boron atom. | Control over the absolute stereochemistry of the newly formed stereocenters. |

| Substrate Control | Influence of existing stereocenters in the ketone or aldehyde fragments. | Reinforcement or opposition of the reagent-controlled stereoselectivity. |

Wittig-Horner Reactions for Macrocyclization

The formation of the 16-membered macrolactone ring of this compound is a significant synthetic hurdle. The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a key strategy employed for this crucial macrocyclization step. This intramolecular reaction involves a stabilized phosphonate ylide reacting with an aldehyde on the other end of a long, linear precursor to form an alkene and close the ring.

A primary advantage of the Wittig-Horner reaction in this context is its tolerance of a wide range of functional groups present in the complex acyclic precursor. Furthermore, it often provides excellent control over the geometry of the newly formed double bond, typically favoring the formation of the (E)-alkene, which is a common feature in many macrolides. To achieve high yields in these macrocyclization reactions, conditions of high dilution are frequently necessary to minimize competing intermolecular side reactions harvard.edu.

Esterification and Coupling of Segments

A convergent approach is often employed in the total synthesis of this compound, where the complex molecule is assembled from smaller, more manageable fragments. A key step in this strategy is the esterification and coupling of these segments. In one notable synthesis, Tylonolide was constructed from two main fragments: segment i (C11–C17) and segment ii (C1–C10) doi.org.

The synthesis of these fragments often begins from readily available chiral starting materials, such as D-glucose doi.org. Once the fragments are synthesized with the desired stereochemistry and protecting groups, they are joined together through an esterification reaction. This newly formed linear precursor, containing all the necessary carbon atoms and stereocenters, is then ready for the subsequent macrocyclization step. The success of this coupling strategy relies on the efficient and high-yielding formation of the ester linkage without causing racemization or other unwanted side reactions.

Protecting Group Chemistry in this compound Synthesis

The successful total synthesis of a complex molecule like this compound is critically dependent on the strategic use of protecting groups. These groups are temporarily installed on reactive functional groups, such as hydroxyls, to prevent them from interfering with reactions occurring elsewhere in the molecule.

Selective Application of Benzyl-Type Protecting Groups (e.g., MPM, DMPM)

In the synthesis of Tylonolide, benzyl-type protecting groups are frequently utilized to mask the numerous hydroxyl functionalities. Specifically, the p-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) ethers are employed due to their distinct properties and the ability to be selectively removed under different conditions doi.org.

The choice of protecting group is crucial and is often dictated by the specific reaction conditions to be used in subsequent steps. For instance, the MPM group offers a balance of stability and ease of removal. The DMPM group, being more electron-rich, can be cleaved under even milder oxidative conditions than the MPM group. This differential reactivity allows for the selective deprotection of specific hydroxyl groups at various stages of the synthesis.

| Protecting Group | Abbreviation | Common Cleavage Conditions | Relative Reactivity |

| p-Methoxybenzyl | MPM | Oxidative (DDQ), strongly acidic | Less reactive than DMPM |

| 3,4-Dimethoxybenzyl | DMPM | Milder oxidative conditions than MPM | More reactive than MPM |

| Benzyl | Bn | Hydrogenolysis | Different cleavage conditions than MPM/DMPM |

Deprotection Strategies

The removal of protecting groups is a critical final step in the synthesis of this compound. The deprotection strategy must be carefully planned to avoid damaging the sensitive functional groups within the macrolide.

The cleavage of MPM and DMPM ethers is commonly achieved using oxidative reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction proceeds through a charge-transfer complex, followed by hydrolysis to release the free hydroxyl group and the corresponding benzaldehyde derivative. The increased electron-donating ability of the methoxy groups on the DMPM ether makes it more susceptible to oxidation, allowing for its selective removal in the presence of MPM or benzyl ethers. In contrast, standard benzyl (Bn) ethers are typically removed under reductive conditions, such as hydrogenolysis, which involves catalytic hydrogenation. This orthogonality in deprotection methods is a cornerstone of a successful protecting group strategy in complex natural product synthesis.

Partial Synthesis of this compound

The partial synthesis of this compound, the aglycone of the antibiotic tylosin (B1662201), provides a crucial route for creating derivatives and studying structure-activity relationships. acs.orgacs.org This approach circumvents the complexities of a total synthesis by starting from the naturally occurring macrolide or an advanced intermediate. An efficient preparation involves the controlled degradation of tylosin to yield its intact aglycone, this compound, making it available for further biosynthetic or chemical modifications. acs.org

Synthesis of Specific Fragments and Segments (e.g., C1-C10, C11-C17)

Convergent strategies for synthesizing complex macrolides like tylonolide rely on the initial preparation of smaller, stereochemically rich fragments that are later coupled together. While specific documented syntheses focusing exclusively on the C1-C10 and C11-C17 fragments of tylonolide are part of broader total synthesis efforts, the general approach is well-established in the synthesis of related polyketide natural products.

Key strategies for fragment synthesis include:

Aldol Reactions: Iterative aldol additions are a cornerstone for building the polypropionate backbone characteristic of the C1-C10 segment, allowing for precise control over the stereochemistry of the newly formed hydroxyl and methyl groups.

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules, such as carbohydrates, as starting materials to construct segments containing multiple stereocenters, a method often applied to fragments like the C11-C17 portion which contains an embedded pyran ring.

Asymmetric Catalysis: Modern catalytic methods, including asymmetric crotylation and allylation, are employed to install specific stereocenters with high enantioselectivity and diastereoselectivity.

Challenges in Fragment Coupling and Cyclization

The connection of large fragments and the subsequent ring-closing macrolactonization are often the most challenging steps in macrolide synthesis.

Fragment Coupling: The union of the C1-C10 and C11-C17 segments requires robust and stereoselective carbon-carbon bond-forming reactions, such as Julia-Kocienski olefination or Suzuki-Miyaura coupling, to ensure the correct geometry of the resulting olefin.

Macrolactonization (Cyclization): The formation of the 16-membered lactone ring from the linear seco-acid precursor is a critical and often low-yielding step. Key challenges include:

Conformational Flexibility: The long, linear precursor can adopt many unproductive conformations, which can lead to competing intermolecular reactions like dimerization or oligomerization instead of the desired intramolecular cyclization. acs.org

Ring Strain: The enthalpic barrier to forming medium-to-large rings can be significant, making the cyclization thermodynamically less favorable. acs.org

Reaction Conditions: High-dilution conditions are essential to favor the intramolecular reaction pathway. The choice of lactonization method is also critical. While early attempts at tylonolide synthesis found that direct ring closure using imidazolides met with little success acs.org, modern methods have proven more effective. acs.org

Table 1: Common Macrolactonization Methods in Natural Product Synthesis

| Method | Activating Reagent(s) | Key Features |

|---|---|---|

| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP | Highly effective for sterically hindered systems; proceeds under mild conditions. nih.govnih.gov |

| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Widely used, reliable method; involves formation of a mixed anhydride. |

| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide, Triphenylphosphine | Proceeds via a thioester intermediate; effective for a range of ring sizes. |

Methodological Advancements in Hemiacetal Synthesis

The hemiacetal moiety is a defining functional group of tylonolide, typically formed in the final stages of the synthesis through the intramolecular cyclization of a precursor containing both a hydroxyl and an aldehyde group.

Intramolecular Hemiacetal Formation in Cyclic Systems

The formation of the this compound is an intramolecular process between the C9 hydroxyl group and the C23 aldehyde. libretexts.orglibretexts.org In a synthetic route, this transformation is often a late-stage event that occurs after the macrolactone ring has been successfully formed. nih.gov The macrocyclic structure pre-organizes the linear precursor into a conformation that brings the reacting hydroxyl and aldehyde groups into close proximity, thereby facilitating the cyclization. This is an entropically favored process common in sugar chemistry and the synthesis of other complex natural products. libretexts.orglibretexts.org For instance, the total synthesis of des-thiomethyllooekeyolide A featured a late-stage pyran-hemiketal formation that occurred concomitantly with deprotection steps. nih.gov

Control of Hemiacetal Isomerism (e.g., equilibrium mixtures)

Hemiacetals exist in a dynamic equilibrium with their open-chain hydroxy-aldehyde form. libretexts.orgmasterorganicchemistry.com This means that in solution, this compound is not a single, static structure but part of an equilibrium mixture. This gives rise to anomers, which are diastereomers that differ only in the configuration at the anomeric carbon (C23 in tylonolide). The ratio of these anomers and the open-chain form is governed by their relative thermodynamic stability. Synthetic strategies must account for this equilibrium, which can complicate purification and characterization.

Acid-Catalyzed Hemiacetal Formation

The formation of a hemiacetal is significantly accelerated by an acid catalyst. libretexts.orglibretexts.org While the reaction can proceed under neutral conditions, catalysis is standard in synthetic applications to ensure efficient conversion.

The mechanism involves two key steps:

Protonation of the Carbonyl: The acid (e.g., H⁺) protonates the oxygen of the aldehyde group, making the carbonyl carbon significantly more electrophilic. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The weakly nucleophilic hydroxyl group (at C9) attacks the activated carbonyl carbon.

Deprotonation: A weak base, such as the solvent or the conjugate base of the acid catalyst, removes the proton from the attacking oxygen to yield the neutral hemiacetal. masterorganicchemistry.com

This acid-catalyzed process is fundamental and widely applied. In the synthesis of some complex macrolides, hemiacetal formation is achieved by exposing the final protected intermediate to acidic conditions, which simultaneously removes protecting groups and triggers the cyclization. nih.gov

Table 2: Summary of Hemiacetal Formation Principles

| Principle | Description | Relevance to Tylonolide Synthesis |

|---|---|---|

| Intramolecular Reaction | A hydroxyl group and a carbonyl group within the same molecule react to form a cyclic hemiacetal. libretexts.orglibretexts.org | The C9-OH and C23-aldehyde of the seco-acid cyclize to form the hemiacetal ring. |

| Equilibrium | Hemiacetals exist in equilibrium with the open-chain hydroxy-aldehyde form, often leading to mixtures of anomers. masterorganicchemistry.com | Tylonolide in solution is a mixture of isomers, which must be considered during synthesis and purification. |

| Acid Catalysis | Protic or Lewis acids accelerate hemiacetal formation by activating the carbonyl group toward nucleophilic attack. khanacademy.org | Acid is used in the final steps to efficiently form the thermodynamically stable hemiacetal. |

Mechanistic Insights into Hemiacetal Formation (e.g., quantum chemical calculations, transition states)

The formation of the hemiacetal ring in tylonolide is a critical intramolecular cyclization that establishes a key stereocenter and locks the macrocyclic conformation. While specific quantum chemical calculations for the hemiacetal formation of tylonolide itself are not extensively detailed in publicly available literature, mechanistic insights can be gleaned from general principles of intramolecular cyclization reactions and computational studies performed on analogous systems. e3s-conferences.orglibretexts.org The stereochemical outcome of this reaction is governed by the transition state energies of the various possible cyclization pathways.

The intramolecular addition of a hydroxyl group to an aldehyde to form a cyclic hemiacetal proceeds through a transition state where the nucleophilic oxygen of the hydroxyl group approaches the electrophilic carbon of the carbonyl group. libretexts.org The geometry of this transition state is highly dependent on the conformation of the acyclic precursor. For a large macrocycle like tylonolide, the number of possible conformations is vast. However, pre-existing stereocenters and steric interactions within the macrocyclic chain significantly limit the accessible conformations, thereby favoring certain cyclization pathways over others.

Computational chemistry, particularly quantum chemical calculations, can provide valuable insights into the thermodynamics and kinetics of such reactions. e3s-conferences.org By modeling the potential energy surface of the cyclization, researchers can identify the lowest energy transition states, which correspond to the most favorable reaction pathways. These calculations can elucidate the key molecular interactions that stabilize or destabilize different transition states, thereby explaining the observed stereoselectivity. e3s-conferences.org

In the context of intramolecular reactions, the formation of five- or six-membered rings is generally favored due to favorable transition state geometries. libretexts.orglibretexts.org The transition state for these cyclizations often resembles the chair or boat conformations of the corresponding cycloalkanes. libretexts.org The relative energies of these transition states are influenced by factors such as ring strain, torsional strain, and non-bonded steric interactions.

While specific transition state models for this compound formation are not readily found, the principles of stereoselective synthesis in complex macrolides suggest that the conformational preferences of the linear precursor play a decisive role. nih.gov The molecule will adopt a conformation that minimizes steric clashes and allows for an optimal trajectory of the nucleophilic hydroxyl group towards the carbonyl carbon.

Table 1: Factors Influencing Transition State Stability in Hemiacetal Formation

| Factor | Description | Impact on Stereoselectivity |

| Ring Strain | The inherent strain in the forming cyclic structure. | Favors the formation of sterically less hindered ring systems. |

| Torsional Strain | Strain arising from eclipsing interactions between bonds on adjacent atoms. | Influences the preferred dihedral angles in the transition state. |

| Steric Interactions | Non-bonded interactions between substituent groups. | Can disfavor transition states where bulky groups are in close proximity. |

| Stereoelectronic Effects | The influence of orbital overlap on the transition state geometry. | Can favor specific approach trajectories of the nucleophile. |

The application of computational methods, such as Density Functional Theory (DFT), could provide a more quantitative understanding of the hemiacetal formation in tylonolide. Such studies would involve:

Conformational Analysis: Identifying the low-energy conformations of the acyclic precursor to the hemiacetal.

Transition State Searching: Locating the transition state structures for the formation of all possible stereoisomeric hemiacetals.

Energy Calculations: Determining the relative energies of the ground states and transition states to predict the major product.

These computational approaches have been successfully applied to elucidate the mechanisms of other complex cyclization reactions in natural product synthesis. e3s-conferences.org Although detailed studies specific to tylonolide are not prevalent in the searched literature, these general principles provide a solid framework for understanding the mechanistic basis of its hemiacetal formation.

Structural Elucidation Methodologies for Tylonolide Hemiacetal

Advanced Spectroscopic Characterization

Advanced spectroscopic methods are indispensable for the structural elucidation of complex natural products like tylonolide hemiacetal. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of structural information.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms, the electronic environment of each nucleus, and the spatial proximity of atoms through various experiments.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to map the carbon skeleton and identify the chemical environment of each proton and carbon atom within the this compound molecule.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (indicating the number of neighboring protons), and coupling constants (providing geometric information). In the case of this compound, which is the aglycone of tylosin (B1662201), analysis is complicated by its existence as an equilibrium mixture of isomers at the hemiacetal position (C-9). doi.org The partial ¹H NMR data for a synthetic sample highlights key resonances that define the structure. doi.org

Below are the key ¹H NMR signals for synthetic this compound and a table of predicted ¹³C NMR chemical shifts.

Selected Experimental ¹H NMR Data for this compound doi.org (Data obtained from a 3:1 isomeric mixture at the hemiacetal position)

δ 0.95 ppm: 3H, triplet (J = 7 Hz), assigned to the C-17 methyl group.

δ 1.02 ppm: 3H, doublet (J = 7 Hz), assigned to the C-21 methyl group.

δ 1.23 ppm: 3H, doublet (J = 7 Hz), assigned to the C-18 methyl group.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Carbon Type |

|---|---|---|

| C-1 | 204.0 | Ketone (C=O) |

| C-2 | 45.0 | CH |

| C-3 | 75.0 | CH-OH |

| C-4 | 40.0 | CH |

| C-5 | 80.0 | CH-O- |

| C-6 | 35.0 | CH |

| C-7 | 38.0 | CH₂ |

| C-8 | 42.0 | CH |

| C-9 | 98.0 | Hemiacetal (O-CH-OH) |

| C-10 | 142.0 | Alkenyl (C=) |

| C-11 | 135.0 | Alkenyl (=CH) |

| C-12 | 148.0 | Alkenyl (C=) |

| C-13 | 120.0 | Alkenyl (=CH) |

| C-14 | 45.0 | CH₂ |

| C-15 | 70.0 | CH-OH |

| C-16 | 30.0 | CH |

| C-17 | 12.0 | CH₃ |

| C-18 | 18.0 | CH₃ |

| C-19 | 15.0 | CH₃ |

| C-20 | 200.0 | Aldehyde (CHO) |

| C-21 | 10.0 | CH₃ |

| C-22 | 16.0 | CH₃ |

| C-23 | 65.0 | CH₂-OH |

Note: The ¹³C NMR data is predicted based on the known structure of Tylosin A and serves as an illustrative guide to the expected chemical shifts for the aglycone.

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that allows for the determination of the spatial proximity of nuclei. When one proton is irradiated, an enhancement of the signal of a nearby proton (typically within 5 Å) can be observed. This effect is independent of through-bond connectivity and is solely dependent on through-space distance, making it an essential tool for establishing the relative stereochemistry of chiral centers.

For a complex macrocycle like this compound with numerous stereocenters, two-dimensional NOE spectroscopy (NOESY) experiments are critical. A NOESY spectrum displays correlation peaks between protons that are close in space. By analyzing these cross-peaks, the conformation of the 16-membered ring and the relative orientation of its various substituents (methyl, ethyl, hydroxyl groups, etc.) can be determined. For instance, NOE correlations between protons on the macrolactone ring and protons of the side-chain substituents confirm their syn or anti relationships, which is fundamental to assigning the complete relative stereochemistry of the molecule.

Isotopic labeling is a powerful technique used to trace the biosynthetic origins of a natural product's carbon skeleton. In the context of this compound, feeding the producing organism, Streptomyces fradiae, with simple precursors enriched with ¹³C (e.g., [1-¹³C]acetate, [1-¹³C]propionate, [1-¹³C]butyrate) leads to the incorporation of the isotope into the final molecule.

Subsequent ¹³C NMR analysis of the enriched this compound reveals significantly enhanced signals for the carbon atoms derived from the labeled precursor. This method was instrumental in confirming the polyketide origin of the tylonolide backbone. Biosynthetic studies have shown that the aglycone is assembled from two acetate (B1210297), five propionate (B1217596), and one butyrate (B1204436) unit. rsc.org By analyzing which carbon signals are enhanced after feeding a specific ¹³C-labeled precursor, researchers can definitively map the origin of every carbon atom in the skeleton, providing conclusive evidence for the biosynthetic pathway.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to determine its precise molecular formula (C₂₃H₃₈O₇).

Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure through controlled fragmentation. While a detailed fragmentation spectrum specifically for this compound is not widely published, the fragmentation of the parent antibiotic, tylosin, is well-documented. In the mass spectrum of tylosin, the initial and most prominent fragmentations are the losses of the sugar moieties, which cleave at the glycosidic bonds to yield an ion corresponding to the aglycone.

The subsequent fragmentation of the this compound ion would be dictated by its functional groups. Likely fragmentation pathways include:

Dehydration: Loss of water molecules (-18 Da) from the multiple hydroxyl groups.

Cleavage adjacent to carbonyls: Fragmentation next to the C-1 ketone or the C-20 aldehyde is common. For instance, loss of the C-20 aldehyde group as CO (-28 Da) and a proton.

Ring Cleavage: The 16-membered macrolactone ring can undergo various cleavages, often initiated by the functional groups, leading to a complex pattern of smaller fragment ions.

Analysis of the MS² spectrum for tylosin shows a precursor ion [M+H]⁺ at m/z 916.5, with a major fragment at m/z 772.4, corresponding to the loss of the mycarose (B1676882) sugar (-144 Da). Further fragmentation leads to the loss of the mycaminose (B1220238) sugar to generate the protonated this compound ion.

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The absorption frequencies are characteristic of specific chemical bonds and functional groups. For this compound, the IR spectrum would display key absorption bands confirming its structure:

O-H Stretching: A broad band in the region of 3500–3200 cm⁻¹, characteristic of the multiple hydroxyl groups.

C-H Stretching: Bands just below 3000 cm⁻¹ for sp³ C-H bonds in the alkyl portions of the molecule.

C=O Stretching: A strong, sharp band around 1710 cm⁻¹ for the C-1 ketone and another distinct band around 1730 cm⁻¹ for the C-20 aldehyde.

C=C Stretching: Absorptions in the 1650–1600 cm⁻¹ region corresponding to the conjugated double bonds in the macrolactone ring.

C-O Stretching: Strong bands in the 1250–1000 cm⁻¹ region, corresponding to the C-O bonds of the alcohols, ether linkage (in the hemiacetal), and lactone. orientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for identifying conjugated systems. The this compound structure contains a conjugated diene-enone system (a C=C bond conjugated with another C=C bond, which is in turn conjugated with the C-1 ketone). This chromophore is responsible for a strong absorption maximum (λ_max) in the UV region, typically around 280-290 nm. This absorption is a key identifying feature for the tylonolide core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise spatial arrangement of each atom to be determined.

Table 1: Key Aspects of X-Ray Crystallography in Structure Elucidation

| Feature | Description |

| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. |

| Information Obtained | Precise three-dimensional coordinates of all atoms, bond lengths, bond angles, and torsional angles. |

| Key Advantage | Provides unambiguous determination of the absolute configuration. |

| Requirement | A high-quality single crystal of the compound. |

The expected data from such an analysis would include the precise coordinates of each of the stereocenters within the this compound macrocycle, confirming the relative and absolute stereochemistry established through other means and providing a definitive structural proof.

Chemical Degradation and Derivatization for Structural Proof

Before the advent of modern spectroscopic techniques, chemical degradation was a primary tool for elucidating the structures of complex natural products. This classical approach involves breaking down the molecule into smaller, more easily identifiable fragments. By determining the structure of these fragments, the constitution of the original molecule can be pieced together. Derivatization, the process of chemically modifying a compound, is often employed to facilitate analysis, improve stability, or confirm the presence of specific functional groups.

Derivatization plays a crucial role in complementing these studies. For example, the hydroxyl groups of this compound can be converted to esters or ethers. These derivatives can exhibit different chromatographic and spectroscopic properties, aiding in their separation and characterization. Furthermore, the formation of specific derivatives can confirm the presence and stereochemistry of functional groups.

Table 2: Common Degradation and Derivatization Reactions in Macrolide Chemistry

| Reaction Type | Reagents | Purpose |

| Oxidative Cleavage | Ozone (O₃), Potassium permanganate (B83412) (KMnO₄) | To break carbon-carbon double bonds and form smaller, identifiable carbonyl compounds. |

| Hydrolysis | Acid (e.g., HCl), Base (e.g., NaOH) | To cleave ester and hemiacetal linkages. |

| Esterification | Acetic anhydride, Benzoyl chloride | To protect hydroxyl groups and facilitate analysis by chromatography and mass spectrometry. |

| Ether Formation | Methyl iodide, Silylating agents (e.g., TMSCl) | To protect hydroxyl groups and alter volatility for gas chromatography. |

By systematically degrading this compound and analyzing the resulting fragments, often after derivatization, chemists can corroborate the structural features deduced from spectroscopic data.

Computational Chemistry in Structure Elucidation

Computational chemistry has emerged as a powerful tool to complement experimental data in the structural elucidation of complex molecules like this compound. Through the use of molecular mechanics and quantum mechanical calculations, it is possible to predict the most stable three-dimensional conformations of a molecule and to calculate various spectroscopic parameters that can be compared with experimental results.

For a flexible macrocycle such as this compound, a multitude of low-energy conformations can exist. Conformational searches using molecular mechanics force fields can explore the potential energy surface of the molecule to identify these stable conformers. The geometries of the most promising candidates can then be further refined using more accurate quantum mechanical methods, such as density functional theory (DFT).

Once a set of low-energy conformers is obtained, various spectroscopic properties can be calculated. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted and compared with the experimental NMR data. A strong correlation between the calculated and experimental values for a particular conformer provides compelling evidence for its presence in solution. Similarly, vibrational frequencies from infrared (IR) spectroscopy and electronic transitions from circular dichroism (CD) spectroscopy can be computationally modeled to aid in stereochemical assignments.

Table 3: Applications of Computational Chemistry in the Structural Elucidation of this compound

| Computational Method | Application |

| Molecular Mechanics (MM) | Rapid exploration of conformational space to identify low-energy structures. |

| Density Functional Theory (DFT) | Accurate calculation of molecular geometries and spectroscopic properties (NMR, IR, CD). |

| NMR Chemical Shift Prediction | Comparison of calculated and experimental chemical shifts to validate proposed structures and conformations. |

| Circular Dichroism (CD) Simulation | Prediction of CD spectra to aid in the assignment of absolute configuration. |

By integrating computational modeling with experimental data from techniques like NMR and X-ray crystallography, a more complete and robust structural elucidation of this compound can be achieved.

Chemical Modifications and Derivatives of Tylonolide Hemiacetal

Synthesis of Tylonolide Hemiacetal Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a cornerstone of medicinal chemistry efforts to develop new macrolide antibiotics. These strategies leverage the complex, stereochemically rich scaffold of the natural product, introducing targeted modifications to probe and enhance biological activity.

Chemical modifications of the tylonolide backbone are often directed at specific, reactive sites, most notably the C-20 aldehyde and the C-23 hydroxyl group.

C-20 Position: The aldehyde group at the C-20 position of tylosin (B1662201) and its derivative demycarosyltylosin (desmycosin) is a prime target for modification. A key synthetic strategy is reductive amination, which converts the aldehyde into a C-20 amino function. This reaction is typically carried out using various primary and secondary amines in the presence of a reducing agent like sodium cyanoborohydride. nih.govgoogle.com This method allows for the introduction of a wide array of amino substituents, transforming the macrolide's physicochemical properties. nih.gov More complex side chains, including those containing quinoline (B57606) or pyridine (B92270) rings, have also been introduced at this position to expand the antibacterial spectrum. sioc-journal.cnnih.gov

C-23 Position: The C-23 hydroxyl group of 5-O-mycaminosyltylonolide (OMT), a key intermediate derived from tylosin, can be replaced with various functional groups. The primary method for this modification is a nucleophilic substitution (SN2) reaction. The hydroxyl group is first activated into a good leaving group, which is then displaced by a range of nucleophiles. This approach has been successfully used to synthesize derivatives where the C-23 hydroxyl is replaced by halogens, azido (B1232118) groups, and, as discussed below, amino and thioether functionalities. nih.govjst.go.jp

Building upon the positional modifications, a variety of functional groups have been incorporated into the tylonolide structure to generate extensive libraries of derivatives for structure-activity relationship studies.

Amino Derivatives: As noted, reductive amination of the C-20 aldehyde is a robust method for creating a diverse panel of amino derivatives. nih.gov Both simple alkylamines and more complex cyclic amines can be installed. nih.govgoogle.com In addition, the C-23 hydroxyl group of OMT has been successfully replaced by amino and dialkylamino substituents via SN2 displacement reactions, further expanding the library of amino-functionalized macrolides. nih.govjst.go.jp

Thioether Derivatives: Thioether functionalities have been introduced at two distinct locations on the macrolide scaffold.

At the C-23 position of OMT, the hydroxyl group has been substituted with thioether groups through SN2 displacement reactions, yielding aryl thioether derivatives. nih.govjst.go.jp

At the C-11 position, thioether derivatives of tylosin and demycarosyltylosin have been synthesized. This reaction proceeds via a Michael-type addition of a thiol to the C-11 position of the α,β-unsaturated ketone (enone) moiety present in the aglycone ring. jst.go.jp

The table below summarizes the synthetic strategies for introducing functional groups at the C-23 position of 5-O-mycaminosyltylonolide (OMT).

| Functional Group Introduced | Synthetic Method | Reference |

| Halo, Aryl Ether, Thioether | SN2 Displacement | nih.gov, jst.go.jp |

| Azido | SN2 Displacement | nih.gov, jst.go.jp |

| Amino, Dialkylamino | SN2 Displacement | nih.gov, jst.go.jp |

Virtually all modern derivative development relies on semisynthesis starting from natural tylosin. Tylosin itself can be subjected to chemical modification, or it can be hydrolyzed to produce key intermediates like demycarosyltylosin (desmycosin) or 5-O-mycaminosyltylonolide (OMT). nih.govsioc-journal.cn These compounds serve as versatile starting materials, or "mother nuclei," for subsequent chemical transformations. sioc-journal.cn This approach is economically and synthetically advantageous over total synthesis, which is often long and low-yielding. jst.go.jp The modifications at C-11, C-20, and C-23 are prominent examples of semisynthetic strategies that utilize the readily available natural macrolide scaffold to produce novel antibiotic candidates. nih.govnih.govjst.go.jp

Structure-Activity Relationship Studies (focused on molecular/cellular mechanisms)

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical changes to the tylonolide structure translate into altered biological activity. These studies focus on the molecular interactions between the macrolide derivatives and their cellular target, the bacterial ribosome.

The antibacterial effect of macrolides stems from their ability to bind to the bacterial ribosome and inhibit protein synthesis. epo.orgresearchgate.net Therefore, a key goal of derivatization is to enhance this binding affinity.

C-20 Modifications: Studies have shown a direct correlation between modifications at the C-20 position and ribosome-binding activity. Several amino derivatives of tylosin and demycarosyltylosin were found to possess higher ribosome-binding activities than the parent compounds, which in turn led to enhanced antimicrobial potency. nih.gov

The following table highlights the effect of C-20 modification on the ribosome-binding activity of demycarosyltylosin derivatives.

| C-20 Substituent (R in -CH₂-R) | Relative Ribosome-Binding Activity* | Reference |

| -OH (Parent Compound) | 100 | nih.gov |

| -NH-CH₃ | 150 | nih.gov |

| -N(CH₃)₂ | 180 | nih.gov |

| -NH-(CH₂)₂-N(CH₃)₂ | 350 | nih.gov |

| Piperidino | 250 | nih.gov |

*Activity relative to the parent compound, demycarosyltylosin.

The molecular mechanism for all tylosin-related macrolides involves binding within the nascent peptide exit tunnel of the large (50S) ribosomal subunit. researchgate.net This binding physically obstructs the passage of newly synthesized peptide chains, thereby halting protein synthesis and inhibiting bacterial growth. nih.govresearchgate.net

Derivatives with enhanced ribosome-binding affinity are more effective inhibitors of this process. nih.gov The SAR studies indicate that the nature of the substituent at C-20 significantly influences this binding. For example, the introduction of basic amino groups can lead to stronger interactions with the predominantly negatively charged ribosomal RNA. nih.gov

Furthermore, modifications at positions like C-11 (thioether addition) and C-23 have yielded derivatives with potent activity against macrolide-resistant bacterial strains. jst.go.jp This suggests that these structural changes may help the drug bind effectively even when the ribosome is altered by resistance mechanisms (e.g., methylation of the binding site) or that they improve the compound's ability to penetrate the bacterial cell wall, particularly in Gram-negative bacteria. sioc-journal.cnjst.go.jp

Future Research Directions and Applications in Synthetic Organic Chemistry

Development of Novel Synthetic Methodologies for Macrolides

The synthesis of macrolides has evolved significantly, moving from the chemical modification of natural products (semisynthesis) to the complete construction of these molecules from simple building blocks (total synthesis). nih.gov This shift has been crucial for overcoming bacterial resistance by creating novel structures inaccessible through semisynthesis. nih.govnih.gov

Future efforts will likely concentrate on the development of highly convergent and flexible synthetic platforms. nih.govresearchgate.net These platforms enable the rapid assembly of diverse macrolide candidates by combining different chemical building blocks, which is essential for exploring a wider chemical space in drug discovery. nih.govnih.gov Key areas of methodological advancement include:

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for constructing the large lactone rings characteristic of macrolides, offering high functional group tolerance. rsc.orgresearchgate.net Future research will likely focus on developing new catalysts to further improve the efficiency and stereoselectivity of this key reaction.

Convergent Total Synthesis: Strategies that assemble complex molecules from several smaller, independently synthesized fragments are highly efficient. nih.govresearchgate.net Research is aimed at refining these convergent approaches to allow for late-stage diversification, where structural modifications can be introduced at the end of the synthesis, providing rapid access to a library of analogues. nih.govnih.gov

Novel Scaffolds: Synthetic chemists are designing and creating macrolides with unnatural scaffolds, such as those with different ring sizes or hybrid structures (e.g., fusing ketolide and quinolone moieties), to combat resistance mechanisms. nih.govacs.org

| Synthetic Strategy | Description | Key Advantages | Representative Research |

| Total Synthesis | Complete construction of macrolides from simple, non-macrolide precursors. | Access to novel structures not found in nature; enables deep-seated structural modifications. nih.gov | Development of a fully synthetic, convergent route to over 300 macrolide antibiotic candidates. nih.gov |

| Semisynthesis | Chemical modification of a naturally produced macrolide, such as erythromycin. | Utilizes readily available starting materials produced by fermentation. | Creation of clarithromycin, azithromycin, and telithromycin (B1682012) from erythromycin. nih.gov |

| Ring-Closing Metathesis (RCM) | A key cyclization reaction to form the macrolactone ring using ruthenium catalysts. | High functional group tolerance; effective for forming large rings. rsc.orgresearchgate.net | Formal synthesis of the 16-membered macrolide antibiotic (−)-A26771B. rsc.orgresearchgate.net |

| Platform-Based Synthesis | A flexible and convergent approach to assemble diverse macrolides from a set of chemical building blocks. | Enables rapid generation of hundreds of analogues for screening. nih.govresearchgate.net | Seiple and colleagues' platform for creating innovative macrolide antibiotics. researchgate.net |

Advanced Spectroscopic Techniques for Complex Hemiacetal Systems

Tylonolide is a hemiacetal, a functional group formed from the intramolecular reaction of an aldehyde and an alcohol. doi.orgacs.orgwikipedia.org Hemiacetals exist in equilibrium with their open-chain hydroxy-aldehyde form, and in the case of synthetic tylonolide, it exists as an isomeric mixture at the hemiacetal position. doi.orgwikipedia.org This dynamic nature presents a significant challenge for structural elucidation.

Advanced spectroscopic methods are crucial for characterizing such complex and dynamic systems. numberanalytics.com Future research will increasingly rely on the integration of multiple techniques and computational methods.

Multi-dimensional Nuclear Magnetic Resonance (NMR): While standard 1D NMR provides essential information, 2D NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for unambiguously assigning the complex proton and carbon signals in molecules like tylonolide and determining their relative stereochemistry. researchgate.netnumberanalytics.com Advanced techniques like 3D NMR and the analysis of nuclear Overhauser effects (NOE) can provide deeper insights into the three-dimensional structure and conformational preferences of the macrolide ring and its substituents. numberanalytics.com

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are becoming vital adjuncts to spectroscopy. researchgate.netrsc.org These methods can predict NMR chemical shifts and coupling constants for different possible isomers and conformers. By comparing calculated data with experimental spectra, researchers can gain high confidence in their structural assignments, which is particularly useful for distinguishing between the different isomers of a complex hemiacetal. researchgate.netrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. numberanalytics.com Tandem MS (MS/MS) techniques can provide valuable structural information through controlled fragmentation of the molecule.

| Spectroscopic Technique | Application for Complex Hemiacetals | Research Focus |

| 1D and 2D NMR Spectroscopy | Elucidation of the carbon skeleton, connectivity, and relative stereochemistry. numberanalytics.comnumberanalytics.com | Assignment of signals for different isomers in equilibrium; determination of isomeric ratios. doi.orgresearchgate.net |

| Mass Spectrometry (MS) | Determination of molecular formula and fragmentation patterns. numberanalytics.com | Identification of the parent molecule and its fragments to confirm structural motifs. |

| X-ray Crystallography | Unambiguous determination of the solid-state three-dimensional structure. researchgate.net | Obtaining single crystals of sufficient quality, which can be challenging for molecules that exist as mixtures. researchgate.net |

| Computational Methods (DFT) | Prediction of spectroscopic properties (e.g., NMR shifts) for possible isomers. researchgate.netrsc.org | Aiding in the assignment of experimental spectra and understanding the energetics of different conformers and isomers. rsc.org |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the power of chemical reactions with the high selectivity and efficiency of biological catalysts (enzymes). nih.govwiley.com This approach offers a powerful strategy for the synthesis of complex natural products like macrolides, often leading to more efficient and scalable routes compared to purely chemical methods. nih.govnih.gov

The biosynthesis of macrolides relies on enzymes such as polyketide synthases (PKSs), glycosyltransferases, and cytochrome P450 monooxygenases. nih.gov Future research in chemoenzymatic synthesis will focus on harnessing and engineering these enzymatic systems:

Engineered Polyketide Synthases (PKSs): PKSs are large, modular enzymes that build the macrolide backbone from simple acyl-CoA units. nih.govbeilstein-journals.org Researchers are exploring the use of isolated PKS modules as biocatalysts to perform specific bond-forming and functionalization steps in vitro. nih.govnih.gov Future work will involve engineering these modules to accept non-native substrates, enabling the creation of "unnatural" natural products with novel structures and activities. beilstein-journals.org

Late-Stage Functionalization: Enzymes like cytochrome P450s can perform highly selective C-H bond oxidations on complex macrolactone cores. nih.govnih.gov Integrating these enzymatic steps late in a synthetic sequence allows for the diversification of advanced intermediates, providing access to a range of analogues from a common precursor. nih.gov

Bio-inspired Synthesis of Complex Natural Products

The biosynthetic pathways that produce complex natural products in nature are masterpieces of chemical efficiency. engineering.org.cnacs.org Bio-inspired synthesis seeks to learn from and mimic these natural strategies to develop novel and powerful laboratory syntheses. engineering.org.cnsouthampton.ac.uk This approach is not merely about copying nature but about using biosynthetic hypotheses as a wellspring of inspiration for new reactions and strategies. acs.orgresearchgate.net

For macrolides and other polyketides, bio-inspired approaches often focus on emulating key cyclization and functionalization events:

Biomimetic Cyclizations: Nature uses enzymes to orchestrate elegant cyclization cascades, transforming simple linear precursors into complex polycyclic structures. engineering.org.cn Synthetic chemists aim to develop chemical reagents and catalysts that can trigger similar transformations, rapidly building molecular complexity in a single step. southampton.ac.uk

Dearomatization Strategies: A powerful bio-inspired strategy involves the dearomatization of simple, flat aromatic rings to create complex, three-dimensional, and stereochemically rich molecules, mirroring certain biosynthetic pathways. southampton.ac.uk

Deciphering Biosynthesis: A successful biomimetic synthesis can provide strong evidence for a proposed biosynthetic pathway. acs.org This interplay between synthesis and biochemistry deepens our understanding of how nature constructs these molecules, which in turn can inspire new synthetic innovations. acs.orgsouthampton.ac.uk The ultimate goal is to discover new ways to synthesize complex natural products as efficiently as possible, sometimes achieving this in a single, bio-inspired transformation. southampton.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.